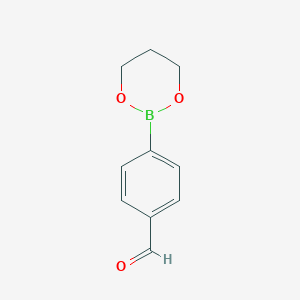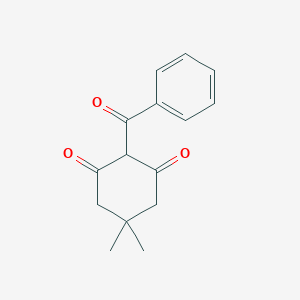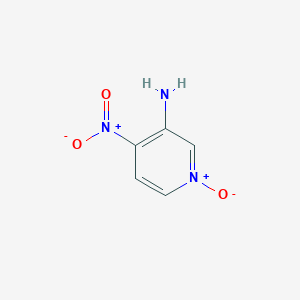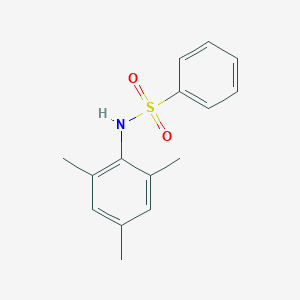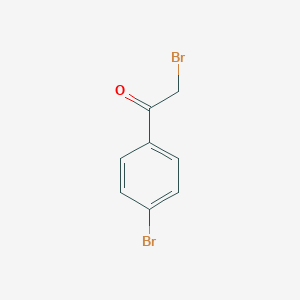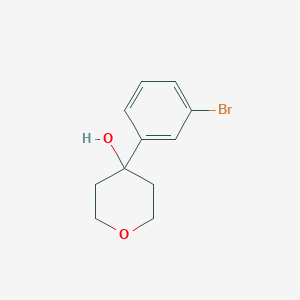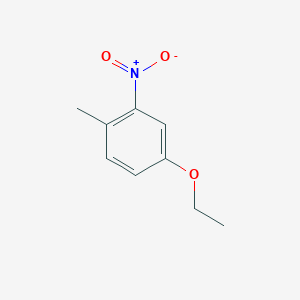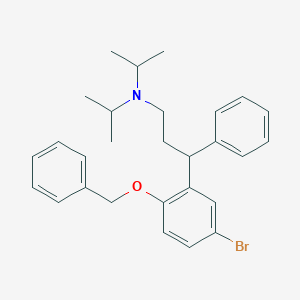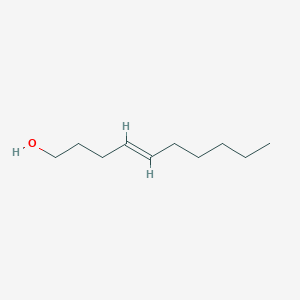
4-Amino-3-thiocyanatobenzoic acid
Overview
Description
4-Amino-3-thiocyanatobenzoic acid (ATB) is a chemical compound that has been widely used in scientific research for its unique properties. It is a derivative of benzoic acid and is commonly used as a labeling reagent for proteins and peptides. ATB is also used in the synthesis of other compounds such as fluorescent dyes, which are widely used in biological imaging and diagnostics. In
Mechanism Of Action
The mechanism of action of 4-Amino-3-thiocyanatobenzoic acid is based on its ability to covalently attach to proteins and peptides. The thiocyanate group of 4-Amino-3-thiocyanatobenzoic acid reacts with the amino group of lysine residues in proteins and peptides, forming a stable thiourea bond. This covalent attachment allows for the detection of protein-protein interactions and conformational changes in proteins.
Biochemical And Physiological Effects
4-Amino-3-thiocyanatobenzoic acid has no known biochemical or physiological effects on living organisms. It is not metabolized by the body and is excreted unchanged in the urine.
Advantages And Limitations For Lab Experiments
4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also highly specific for lysine residues in proteins and peptides, allowing for the selective labeling of target molecules. In addition, 4-Amino-3-thiocyanatobenzoic acid has a high molar extinction coefficient, which makes it highly sensitive for detection.
However, there are also limitations to the use of 4-Amino-3-thiocyanatobenzoic acid in lab experiments. 4-Amino-3-thiocyanatobenzoic acid labeling can interfere with protein function and stability, which can affect the interpretation of experimental results. In addition, the covalent attachment of 4-Amino-3-thiocyanatobenzoic acid to proteins and peptides can alter their properties, such as their solubility and charge.
Future Directions
There are several future directions for the use of 4-Amino-3-thiocyanatobenzoic acid in scientific research. One area of research is the development of new fluorescent dyes for biological imaging and diagnostics. 4-Amino-3-thiocyanatobenzoic acid can be used as a starting material for the synthesis of new fluorescent dyes with improved properties, such as increased brightness and photostability.
Another area of research is the development of new labeling reagents for proteins and peptides. 4-Amino-3-thiocyanatobenzoic acid has a limited specificity for lysine residues in proteins and peptides, which can limit its use in certain applications. New labeling reagents with improved specificity and sensitivity are needed for the detection of protein-protein interactions and conformational changes in proteins.
Conclusion:
In conclusion, 4-Amino-3-thiocyanatobenzoic acid is a versatile compound that has been widely used in scientific research. It is a labeling reagent for proteins and peptides, and is also used in the synthesis of fluorescent dyes. 4-Amino-3-thiocyanatobenzoic acid has several advantages for lab experiments, but also has limitations that need to be considered. Future research directions for 4-Amino-3-thiocyanatobenzoic acid include the development of new fluorescent dyes and labeling reagents with improved properties.
Scientific Research Applications
4-Amino-3-thiocyanatobenzoic acid is widely used in scientific research as a labeling reagent for proteins and peptides. It is commonly used in fluorescence resonance energy transfer (FRET) experiments, where it is covalently attached to a protein or peptide of interest. The fluorescence of 4-Amino-3-thiocyanatobenzoic acid is quenched when it is in close proximity to another molecule, such as a protein or peptide. This allows for the detection of protein-protein interactions and conformational changes in proteins.
4-Amino-3-thiocyanatobenzoic acid is also used in the synthesis of fluorescent dyes, which are widely used in biological imaging and diagnostics. Fluorescent dyes are used to label cells and tissues for imaging purposes, as well as for the detection of biomolecules such as DNA and proteins.
properties
CAS RN |
18330-64-8 |
|---|---|
Product Name |
4-Amino-3-thiocyanatobenzoic acid |
Molecular Formula |
C8H6N2O2S |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
4-amino-3-thiocyanatobenzoic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-13-7-3-5(8(11)12)1-2-6(7)10/h1-3H,10H2,(H,11,12) |
InChI Key |
KQFLVUSDAWTRNT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)SC#N)N |
synonyms |
4-amino-3-thiocyanatobenzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B189857.png)
